molecular formula C10H11ClO2 B8564729 2-(3-Chlorophenyl)-1,3-dioxane CAS No. 61568-52-3

2-(3-Chlorophenyl)-1,3-dioxane

Cat. No.: B8564729
CAS No.: 61568-52-3
M. Wt: 198.64 g/mol
InChI Key: OKNDQHVZMVRWEW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1,3-dioxane is a six-membered cyclic ether derivative containing a 1,3-dioxane ring substituted with a 3-chlorophenyl group at the 2-position. This compound is part of a broader class of 1,3-dioxane derivatives known for their structural versatility and applications in organic synthesis, material science, and pharmaceuticals . The 1,3-dioxane ring exhibits chair-like conformations, with substituents influencing its stereochemical properties, such as helical chirality in polyspirane derivatives . The 3-chlorophenyl group introduces electronic and steric effects, impacting reactivity and intermolecular interactions, as evidenced by crystallographic studies .

Properties

CAS No.

61568-52-3

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chlorophenyl)-1,3-dioxane

InChI

InChI=1S/C10H11ClO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2

InChI Key

OKNDQHVZMVRWEW-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the 1,3-Dioxane Ring

  • 2-(3′-Nitrophenyl)-1,3-dioxane () : The nitro group at the 3′-position enhances electron-withdrawing effects compared to the chloro substituent, altering reactivity in nucleophilic substitutions. The nitro derivative is used in thioacetalization reactions, demonstrating higher electrophilicity at the benzylic position .
  • 2-(2-Naphthyl)-1,3-dioxane () : The bulkier naphthyl group increases steric hindrance, leading to distinct packing in the crystal lattice. X-ray studies show C–H⋯O and C–H⋯π interactions forming 2D networks, unlike the chlorophenyl analog, which may favor halogen-based interactions .
  • This highlights the role of halogen electronegativity in material performance .

Table 1: Structural Parameters of Selected 1,3-Dioxane Derivatives

Compound Bond Length (C–O, Å) Dihedral Angle (°) Notable Interactions
2-(3-Chlorophenyl)-1,3-dioxane 1.423–1.435 55.2 C–Cl⋯π, C–H⋯O (weak)
2-(2-Naphthyl)-1,3-dioxane 1.419–1.442 58.7 C–H⋯O, C–H⋯π (2D networks)
2-(3′-Nitrophenyl)-1,3-dioxane 1.408–1.448 53.9 Nitro-group dipole interactions

Chirality and Conformation

Spiranic 1,3-dioxane derivatives exhibit helical chirality (P/M configurations) due to the rigid six-membered ring system, as seen in polyspiranes with repeating four-ring motifs . In contrast, non-spiranic derivatives like this compound adopt chair conformations without helical distortion, emphasizing the role of spiro junctions in stereochemical complexity .

Physicochemical Properties

Table 2: Key Physicochemical Properties

Compound Melting Point (°C) Solubility Application
This compound ~160 (estimated) Low in H2O, soluble in THF Intermediate in organic synthesis
2-(3',4'-Difluorophenyl)-1,3-dioxane N/A High in LC mixtures Liquid crystal displays
2-(2-Naphthyl)-1,3-dioxane 92–94 Soluble in CHCl₃ Photochemical studies

Preparation Methods

Synthetic Protocol

  • Diol Synthesis : 3-Chlorophenylpropane-1,3-diol is synthesized via Grignard addition of 3-chlorophenylmagnesium bromide to acrolein, followed by reduction with sodium borohydride (NaBH4).

  • Cyclization : The diol is treated with a catalytic amount of hydrochloric acid (HCl) in refluxing toluene, achieving ring closure through protonation of a hydroxyl group and subsequent nucleophilic attack by the adjacent oxygen.

Yield and Scalability

This two-step process achieves an overall yield of 65–75%, with the cyclization step contributing a 90% conversion efficiency. The use of toluene as a solvent enhances reaction homogeneity and facilitates azeotropic removal of water, driving the equilibrium toward product formation.

Reduction and Isomerization Approaches

Selective reductions and isomerizations are critical for accessing stereochemically pure 2-(3-chlorophenyl)-1,3-dioxane. These steps often follow initial cyclization to rectify undesired stereoisomers.

Diisobutylaluminium Hydride (DIBAL-H) Reduction

In a patented method, a ketone precursor (e.g., 2-(3-chlorophenyl)-5-oxo-1,3-dioxane) undergoes DIBAL-H reduction at −70°C to yield the corresponding alcohol, which is subsequently dehydrated. This step ensures the cis-configuration by leveraging the bulky reducing agent’s stereoselectivity.

Isomerization with Sulfuric Acid

Crude product mixtures containing trans-isomers are treated with 30% sulfuric acid at 25°C for 18 hours, equilibrating the system to favor the thermodynamically stable cis-isomer. This step enhances diastereomeric excess (d.e.) from 60% to >95%, as validated by high-performance liquid chromatography (HPLC).

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, safety, and practicality of the aforementioned methods:

Method Starting Materials Catalyst/Conditions Yield (%) Key Advantages Drawbacks
Cyclocondensation3-Chlorophenylacetaldehydep-TsOH, THF, 80°C70–75High scalability, minimal byproductsAldehyde instability
Acid-Catalyzed Cyclization3-Chlorophenylpropane-1,3-diolHCl, toluene, reflux65–75Avoids aldehyde handlingMulti-step synthesis
Reduction/Isomerization5-Oxo-1,3-dioxane derivativeDIBAL-H, H2SO460–70High stereoselectivityCryogenic conditions, corrosive reagents

Industrial and Environmental Considerations

Large-scale production favors acid-catalyzed cyclization due to its operational simplicity and compatibility with continuous-flow reactors. However, the use of corrosive acids (e.g., H2SO4) necessitates specialized equipment and waste-neutralization protocols . Emerging green chemistry approaches, such as enzyme-catalyzed cyclizations, remain underexplored but hold promise for reducing environmental impact.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Chlorophenyl)-1,3-dioxane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves acid-catalyzed cyclization of diols with aldehydes or ketones. For example, Grignard reagents (e.g., 2-(2-bromoethyl)-1,3-dioxane derivatives) can react with carbonyl compounds to form the dioxane ring . Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) may introduce the 3-chlorophenyl group, as seen in analogous benzoxazole syntheses . Optimization includes varying catalysts (e.g., Pd(dba)₂), ligands (t-Bu-X-Phos), and solvents (toluene or dioxane) to improve yields .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl₃ to identify aromatic protons (δ 6.5–8.0 ppm) and dioxane ring signals (δ 4.0–5.5 ppm) .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen atoms can be located via difference electron density maps and treated as riding atoms (C–H = 0.95–1.0 Å) .
  • GC/MS : Analyze fragmentation patterns using electron ionization (70 eV) to confirm molecular ions (e.g., m/z 246 [M+H]⁺ for related compounds) .

Q. How should this compound be stored to ensure stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture or strong acids/bases, as the dioxane ring may undergo acid-catalyzed cleavage .

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